Acetylcholine Bromide

Beschreibung

See also: Acetylcholine (has active moiety).

Eigenschaften

IUPAC Name |

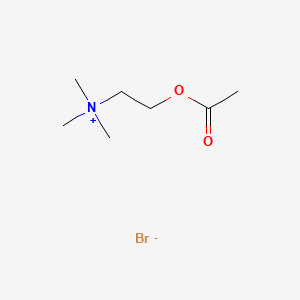

2-acetyloxyethyl(trimethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) |

Source

|

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883215 |

Source

|

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-23-9 |

Source

|

| Record name | Acetylcholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Acetylcholine Bromide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of acetylcholine (B1216132) bromide, a critical neurotransmitter analog for research in neurobiology, pharmacology, and drug development. This document details established synthesis methodologies, purification protocols, and characterization data to ensure the production of high-purity acetylcholine bromide for experimental use.

Synthesis of Acetylcholine Bromide

The chemical synthesis of acetylcholine bromide is essential for producing this key reagent for research purposes. Several methods have been established, each with distinct advantages in terms of yield, purity, and simplicity. The primary approaches involve the acetylation of a choline (B1196258) salt or the direct reaction with an acetylating agent followed by bromide salt formation. Below are detailed protocols for the most common and effective synthesis routes.

Synthesis via Acetic Anhydride (B1165640)

This widely adopted method utilizes the reaction of a choline salt with acetic anhydride. It is favored for its relatively high yields and the ready availability of starting materials.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve choline chloride in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

-

Heating: Heat the reaction mixture to a controlled temperature, typically between 80-150°C, and maintain for several hours (e.g., 6 hours at 150°C) to ensure complete reaction.[1] The reaction can be performed under pressure.[1]

-

Conversion to Bromide Salt: After cooling, the reaction mixture can be treated with hydrobromic acid to yield acetylcholine bromide.

-

Isolation: The crude product is then isolated, often by precipitation with a non-polar solvent like anhydrous ether.

Synthesis via Acetyl Chloride

An alternative approach involves the use of acetyl chloride as the acetylating agent. This method offers good control over the reaction and can produce a high-purity product.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, suspend dry choline chloride in an excess of glacial acetic acid.

-

Catalyst Addition: Introduce a non-basic esterification catalyst, such as acetyl chloride itself or dry hydrogen chloride gas.

-

Reflux: Heat the solution under reflux for a prolonged period (e.g., three hours) until the evolution of hydrogen chloride gas ceases.[2]

-

Precipitation: Cool the solution and add anhydrous ether to precipitate the product. Initially, an oil may form which will solidify upon standing.[2]

-

Purification: The resulting solid can be further purified by recrystallization.[2]

Direct Synthesis with Acetyl Bromide

For the highest purity, direct synthesis using acetyl bromide is the preferred method. This route avoids intermediate salt conversion steps, leading to a cleaner product.

Experimental Protocol:

-

Reaction Setup: This reaction should be carried out under anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) in a suitable flask.

-

Reactants: Choline is reacted directly with acetyl bromide.

-

Temperature Control: The reaction temperature must be carefully controlled to manage the exothermic nature of the reaction.

-

Isolation: Upon completion of the reaction, the product, acetylcholine bromide, can be isolated and purified.

Table 1: Comparison of Acetylcholine Bromide Synthesis Methods

| Synthesis Method | Key Reagents | Typical Yield | Typical Purity | Advantages |

| Acetic Anhydride | Choline salt, Acetic Anhydride | >90%[3] | >98%[3] | Readily available starting materials, relatively simple procedure.[3] |

| Acetyl Chloride | Choline salt, Acetyl Chloride | Slightly lower than acetic anhydride method[3] | >95%[3] | Good product stability and reaction control.[3] |

| Direct Synthesis with Acetyl Bromide | Choline, Acetyl Bromide | >95%[3] | >99%[3] | Highest purity, eliminates intermediate steps.[3] |

Purification of Acetylcholine Bromide

Obtaining high-purity acetylcholine bromide is crucial for reliable and reproducible research outcomes. The primary method for purification is recrystallization. Due to the hygroscopic nature of acetylcholine bromide, all purification procedures must be conducted under anhydrous conditions.

Recrystallization

Experimental Protocol:

-

Solvent Selection: Dissolve the crude acetylcholine bromide in a minimal amount of a suitable hot solvent, such as absolute ethanol (B145695) or methanol.

-

Precipitation: To the hot solution, slowly add a dry, non-polar solvent in which acetylcholine bromide is insoluble, such as dry diethyl ether, until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a cold environment (e.g., -20°C) to promote crystallization.

-

Isolation of Crystals: Collect the purified crystals by filtration, preferably under an inert atmosphere.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization of Acetylcholine Bromide

The identity and purity of the synthesized acetylcholine bromide should be confirmed using standard analytical techniques.

Table 2: Physicochemical Properties and Spectroscopic Data for Acetylcholine Bromide

| Property | Value |

| Molecular Formula | C₇H₁₆BrNO₂ |

| Molecular Weight | 226.11 g/mol |

| Melting Point | 140-143 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (50 mg/mL), methanol; slightly soluble in ethanol. |

| ¹H NMR (DMSO-d₆) | δ 2.09 (s, 3H, -CH₃), 3.17 (s, 9H, -N(CH₃)₃), 3.72-3.74 (m, 2H, -CH₂), 4.41 (m, 2H, -CH₂)[4] |

| ¹³C NMR (DMSO-d₆) | δ 22.3 (-CH₃), 53.4 (-N(CH₃)₃), 58.3 (-CH₂), 64.1 (-CH₂), 170.5 (-CO)[4] |

| Key IR Absorptions (cm⁻¹) | ~1740 (C=O stretch), ~1240 (C-O stretch)[5] |

Visualizing Key Processes

To further elucidate the synthesis, purification, and biological context of acetylcholine, the following diagrams are provided.

Caption: A simplified workflow for the chemical synthesis of acetylcholine bromide.

Caption: The recrystallization process for the purification of acetylcholine bromide.

Caption: An overview of the key steps in the acetylcholine signaling pathway.

References

- 1. Synthesis of Acetylcholine [repositori.udl.cat]

- 2. US2013731A - Process for producing salts of acetyl-choline - Google Patents [patents.google.com]

- 3. Buy Acetylcholine bromide | 66-23-9 | >98% [smolecule.com]

- 4. Acetylcholine chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Acetylcholine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of acetylcholine (B1216132) bromide. The information is curated for researchers, scientists, and professionals in drug development who work with this pivotal neurotransmitter analog. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding and application in a laboratory setting.

Core Chemical and Physical Properties

Acetylcholine bromide is a quaternary ammonium (B1175870) salt and the bromide salt of acetylcholine, an endogenous neurotransmitter critical for signal transmission at cholinergic synapses.[1][2] It is a white crystalline powder that is highly soluble in water.[3][4]

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆BrNO₂ | [1][4] |

| Molecular Weight | 226.11 g/mol | [1][3][5] |

| Appearance | White crystal powder | [4] |

| Melting Point | 140-143 °C | [2][3] |

| Solubility | Water: 50 mg/mL, clear, colorless to faintly yellow.[3] DMSO: 55 mg/mL (243.24 mM) | [5] |

| Storage Temperature | -20°C | [3] |

Spectroscopic Data

| Spectrum Type | Key Data Points | Source |

| ¹H NMR | Spectra available, specific shifts depend on solvent and instrument. | [1][6] |

| ¹³C NMR | Spectra available. | [1][7] |

| Infrared (IR) | FTIR spectra available, typically recorded as a mull. | [1] |

| Mass Spectrometry | GC-MS data available. | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of acetylcholine bromide. Below are protocols for its synthesis, purification, and a common biological assay.

Synthesis of Acetylcholine Bromide

A common laboratory-scale synthesis of acetylcholine bromide involves the reaction of 2-bromoethyl acetate (B1210297) with trimethylamine (B31210).

Materials:

-

2-bromoethyl acetate

-

Trimethylamine (solution in ethanol)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethyl acetate in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trimethylamine in ethanol (B145695) to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours. A white precipitate of acetylcholine bromide will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield acetylcholine bromide as a white crystalline solid.

Purification of Acetylcholine Bromide

Acetylcholine bromide is hygroscopic and can be purified by recrystallization.[2]

Materials:

-

Crude acetylcholine bromide

-

Ethanol

-

Anhydrous diethyl ether

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude acetylcholine bromide in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Filter the hot solution to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature.

-

Complete the crystallization by placing the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol, followed by anhydrous diethyl ether.

-

Dry the purified acetylcholine bromide under vacuum.

Acetylcholine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for acetylcholine receptors using radiolabeled acetylcholine bromide.

Materials:

-

Membrane preparation containing acetylcholine receptors

-

[³H]-Acetylcholine bromide (radioligand)

-

Unlabeled acetylcholine bromide (competitor)

-

Test compound

-

Assay buffer (e.g., PBS, pH 7.4)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microcentrifuge tube, add the membrane preparation, [³H]-acetylcholine bromide at a fixed concentration, and either buffer (for total binding), excess unlabeled acetylcholine bromide (for non-specific binding), or the test compound at various concentrations.

-

Incubate the tubes at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing the complex biological roles of acetylcholine and the workflows used to study it.

Acetylcholine Signaling Pathway

Acetylcholine mediates its effects through two main types of receptors: nicotinic (ionotropic) and muscarinic (metabotropic) receptors.[9][10]

Caption: Acetylcholine synthesis, release, and postsynaptic signaling.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates the logical flow of a competitive receptor binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Acetylcholine Bromide | C7H16BrNO2 | CID 65551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACETYLCHOLINE BROMIDE | 66-23-9 [chemicalbook.com]

- 3. 溴化乙酰胆碱(拟胆碱药) ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Acetylcholine bromide | TargetMol [targetmol.com]

- 6. Acetyl bromide(506-96-7) 1H NMR spectrum [chemicalbook.com]

- 7. ACETYLCHOLINE BROMIDE(66-23-9) 13C NMR spectrum [chemicalbook.com]

- 8. ACETYLCHOLINE BROMIDE(66-23-9) MS spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

Acetylcholine Bromide: A Technical Guide to its Mechanism of Action on Cholinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (B1216132) (ACh) is a fundamental neurotransmitter in both the central and peripheral nervous systems, orchestrating a wide array of physiological processes through its interaction with cholinergic receptors. Acetylcholine bromide, a quaternary ammonium (B1175870) salt, serves as a stable and soluble source of the acetylcholine cation for in vitro and in vivo research. Its mechanism of action is functionally identical to that of the endogenous neurotransmitter and other acetylcholine salts like acetylcholine chloride, as the bromide ion does not partake in the receptor interaction. This technical guide provides an in-depth exploration of the molecular mechanisms by which acetylcholine bromide exerts its effects on the two primary classes of cholinergic receptors: nicotinic and muscarinic receptors.

This document will detail the distinct signaling pathways initiated by acetylcholine binding, present quantitative data on its binding affinities and functional potencies, and provide comprehensive experimental protocols for studying these interactions.

Cholinergic Receptors: An Overview

Cholinergic receptors are broadly classified into two superfamilies: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). This classification is based on their selective activation by the agonists nicotine (B1678760) and muscarine, respectively[1]. Acetylcholine is the endogenous agonist for both receptor types[2].

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission[3]. Their activation leads to a rapid influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the postsynaptic membrane[4].

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that modulate a slower, more prolonged cellular response[2]. They are involved in a vast range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion[5].

Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)

Structure and Subunit Composition

Nicotinic receptors are pentameric structures composed of five subunits arranged around a central ion pore[3]. A total of 17 different nAChR subunits have been identified in vertebrates (α1-α10, β1-β4, γ, δ, and ε), which assemble in various combinations to form a diverse range of receptor subtypes with distinct pharmacological and physiological properties[3]. The binding of acetylcholine occurs at the interface between an α subunit and its adjacent partner[4].

Signaling Pathway

The binding of two acetylcholine molecules to the extracellular domain of the nAChR induces a conformational change in the receptor, leading to the opening of the integral ion channel[6]. This allows for the rapid influx of sodium ions (Na+) and, depending on the subunit composition, calcium ions (Ca2+), down their electrochemical gradients. The influx of positive charge causes a depolarization of the cell membrane, known as an excitatory postsynaptic potential (EPSP). If the EPSP reaches the threshold, it will trigger an action potential.

References

- 1. Acetylcholine (nicotinic) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Chemical Neurotransmission: A Technical Guide to the Discovery and History of Acetylcholine

Foreword

This technical guide delves into the seminal discovery and rich history of acetylcholine (B1216132) (ACh) in neuroscience, a molecule that fundamentally shaped our understanding of nerve communication. While the inquiry specified acetylcholine bromide, a thorough review of historical and scientific literature reveals that the foundational research predominantly utilized or referred to acetylcholine chloride. The bromide salt is a chemically stable and functional form of acetylcholine, but its specific history in the context of the initial discovery of neurotransmission is not distinctly documented. Therefore, this guide will focus on the pivotal moments in the history of acetylcholine, with the understanding that the active component, the acetylcholine cation, was the subject of discovery, rather than a specific salt form.

Early Synthesis and Initial Observations

The story of acetylcholine begins not in the realm of biology, but in the nascent field of organic chemistry.

-

1867: Adolf von Baeyer, a German chemist, first synthesized acetylcholine. At the time, its profound biological significance was unknown.

-

1906: The first hint of acetylcholine's potent physiological effects came from the work of Reid Hunt and René de M. Taveau. They observed that this synthetic compound had a powerful ability to lower blood pressure.

-

1914: A pivotal moment arrived when Sir Henry Hallett Dale, an English pharmacologist and physiologist, and his colleague Arthur J. Ewins, isolated a naturally occurring substance from ergot, a fungus that grows on rye.[1] They identified this substance as acetylcholine.[1] Dale was struck by the remarkable similarity between the effects of acetylcholine and the stimulation of the parasympathetic nervous system.[2] In his seminal 1914 paper in the Journal of Pharmacology and Experimental Therapeutics, Dale meticulously characterized the pharmacological actions of acetylcholine, noting its potent effects even at very low doses.[3][4] He introduced the terms "muscarinic" and "nicotinic" to describe its two distinct types of action, based on their similarity to the effects of muscarine (B1676868) from poisonous mushrooms and nicotine (B1678760) from tobacco.[1][2]

The Dawn of Chemical Neurotransmission: Otto Loewi's Landmark Experiment

The definitive proof that nerve impulses could be transmitted chemically came from a brilliantly simple yet elegant experiment conducted by the German pharmacologist Otto Loewi in 1921.[5] This experiment is a cornerstone of neuroscience and provided the first direct evidence for the existence of neurotransmitters.

Experimental Protocol: The Frog Heart Preparation

Loewi's experiment utilized two isolated frog hearts, which can continue to beat for a time if kept moist with a suitable saline solution.

Materials:

-

Two frog hearts

-

Straub cannulas for perfusion

-

Ringer's solution (a physiological saline solution)

-

Electrical stimulator

-

Recording apparatus (kymograph) to measure heart rate

Procedure:

-

Two frog hearts were isolated. One heart (the donor heart) was left with its vagus nerve intact, while the second heart (the recipient heart) had its nerves removed.

-

Both hearts were cannulated and perfused with Ringer's solution to keep them viable.

-

The vagus nerve of the donor heart was electrically stimulated for a few minutes.

-

As expected, the stimulation of the vagus nerve caused the heart rate of the donor heart to slow down.

-

A sample of the Ringer's solution perfusing the donor heart during the vagal stimulation was collected.

-

This collected perfusate was then transferred to the recipient heart.

-

The heart rate of the recipient heart was observed and recorded.

Results and Interpretation

Upon transferring the perfusate from the stimulated donor heart, the recipient heart also began to beat more slowly. This demonstrated that a chemical substance, released from the vagus nerve of the donor heart, was responsible for the inhibitory effect. Loewi famously named this substance "Vagusstoff " (German for "vagus substance"). He later showed that stimulating the accelerator nerve of the heart released a different substance that increased the heart rate, which he called "Acceleransstoff ."

This experiment provided irrefutable evidence that nerve impulses were transmitted across the synapse not by direct electrical continuity, but by the release of chemical messengers.

Visualization of Loewi's Experimental Workflow

References

- 1. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DALE AND THE DEVELOPMENT OF PHARMACOLOGY: Lecture given at Sir Henry Dale Centennial Symposium, Cambridge, 17–19 September 1975 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. One hundred years from Otto Loewi experiment, a dream that revolutionized our view of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylcholine Bromide as a Neurotransmitter Mimic In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (B1216132) (ACh) is a fundamental neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in a vast array of physiological processes including muscle contraction, memory, and autonomic control.[1][2][3] In the laboratory setting, acetylcholine salts are indispensable tools for studying the cholinergic system, which is implicated in numerous neurological and psychiatric disorders. Acetylcholine bromide (ACh Br), an organic choline (B1196258) salt, serves as a readily available and stable source of the acetylcholine cation, making it a widely used reagent in neurophysiology and pharmacology experiments to mimic the effects of endogenous acetylcholine in vitro.[4][5]

This technical guide provides an in-depth overview of the use of acetylcholine bromide as a neurotransmitter mimic in vitro. It covers the core principles of its action, detailed experimental protocols for its application, quantitative data on its interaction with cholinergic receptors, and visualizations of the key signaling pathways it activates. While quantitative data such as binding affinities and potency are typically reported for the acetylcholine cation, it is important to note that the bromide counter-ion is generally considered not to significantly alter this activity in in vitro settings.

Mechanism of Action: Mimicking Endogenous Acetylcholine

Acetylcholine bromide dissociates in solution to yield the acetylcholine cation and a bromide anion. The acetylcholine cation is the pharmacologically active component, acting as an agonist at both major classes of cholinergic receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[6][7]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels.[7] Upon binding of acetylcholine, nAChRs undergo a conformational change, opening a channel that is permeable to cations, primarily sodium (Na+) and potassium (K+), and in some cases, calcium (Ca2+).[5] This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) in neurons or an end-plate potential in muscle cells.[5]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged cellular response compared to nAChRs.[6] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.[6] For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[4] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4]

Core Signaling Pathways

The activation of nicotinic and muscarinic receptors by acetylcholine initiates distinct downstream signaling pathways that mediate its diverse physiological effects.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of acetylcholine to nAChRs directly opens an ion channel, leading to rapid cellular depolarization. This initial electrical signal can then trigger a variety of downstream events, including the activation of voltage-gated calcium channels and subsequent calcium-dependent signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Acetylcholine Bromide (CAS 66-23-9): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, pharmacological actions, and experimental applications of acetylcholine (B1216132) bromide (CAS 66-23-9). Acetylcholine bromide is a quaternary ammonium (B1175870) salt and a key neurotransmitter in the cholinergic system, widely used in research to investigate synaptic transmission, muscle contraction, and the effects of cholinergic agents.

Core Properties of Acetylcholine Bromide

Acetylcholine bromide is the bromide salt of acetylcholine, an endogenous neurotransmitter at cholinergic synapses.[1] It is a white to off-white, crystalline powder that is hygroscopic in nature.[2] Due to its charged nature, it does not readily cross the blood-brain barrier.[3]

Physicochemical Properties

The key physicochemical properties of acetylcholine bromide are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 66-23-9 | [1] |

| Molecular Formula | C₇H₁₆BrNO₂ | [1] |

| Molecular Weight | 226.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 140-143 °C | [1] |

| Solubility | Very soluble in cold water; soluble in alcohol; practically insoluble in ether. Soluble in DMSO at 55 mg/mL and in water at 50 mg/mL. | [1] |

| Stability | Decomposed by hot water or alkalies. Hygroscopic. Stable at room temperature in closed containers under normal storage and handling conditions. | [2][4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. Recommended storage at -20°C for long-term stability. | [1][4] |

Pharmacological Properties

Acetylcholine bromide acts as a non-selective cholinergic agonist, activating both nicotinic and muscarinic acetylcholine receptors. Its pharmacological actions are fundamental to understanding the cholinergic nervous system.

| Property | Description | References |

| Mechanism of Action | Agonist at both nicotinic and muscarinic acetylcholine receptors. | [3] |

| Nicotinic Receptor Action | Activation of ligand-gated ion channels permeable to sodium, potassium, and sometimes calcium, leading to rapid depolarization and excitatory neurotransmission. | [5] |

| Muscarinic Receptor Action | Activation of G-protein coupled receptors, leading to a variety of cellular responses through second messenger signaling cascades. | [6] |

| Biological Role | As an analog of the endogenous neurotransmitter acetylcholine, it is involved in muscle contraction, autonomic nervous system function, and various processes in the central nervous system such as learning and memory. | [3] |

| Inactivation | Rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft into choline (B1196258) and acetate, terminating its action. | [7] |

Signaling Pathways

Acetylcholine bromide exerts its effects through two major classes of receptors: nicotinic and muscarinic, each with distinct signaling pathways.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ionotropic receptors that mediate fast synaptic transmission. Upon binding of acetylcholine bromide, the receptor's ion channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the postsynaptic membrane and generation of an excitatory postsynaptic potential (EPSP).

Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate slower, more prolonged cellular responses. There are five subtypes (M1-M5) which couple to different G-proteins. M1, M3, and M5 receptors typically couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

Acetylcholine bromide is a valuable tool in a variety of experimental settings. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of acetylcholine bromide for muscarinic receptors using a radiolabeled antagonist.

1. Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing muscarinic receptors (e.g., rat brain cortex).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist.

-

Competitor: Acetylcholine bromide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Atropine (B194438) (1 µM).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup (in a 96-well plate):

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (final concentration ~0.5 nM), and 50 µL of membrane preparation.

-

Non-specific Binding: 25 µL of atropine (final concentration 1 µM), 25 µL of [³H]-NMS, and 50 µL of membrane preparation.

-

Competition: 25 µL of acetylcholine bromide (at various concentrations, e.g., 10⁻¹⁰ to 10⁻³ M), 25 µL of [³H]-NMS, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of acetylcholine bromide to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile response of smooth muscle tissue to acetylcholine bromide.

1. Materials:

-

Tissue: Isolated smooth muscle strips (e.g., guinea pig ileum or trachea).

-

Organ Bath: Containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric Force Transducer and Data Acquisition System.

-

Acetylcholine Bromide Stock Solution.

2. Procedure:

-

Tissue Preparation: Dissect smooth muscle strips and mount them in the organ bath under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes of the physiological salt solution every 15 minutes.

-

Contraction: Add acetylcholine bromide to the organ bath in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻³ M).

-

Measurement: Record the isometric contraction force at each concentration until a maximal response is achieved.

-

Data Analysis: Plot the contractile force against the log concentration of acetylcholine bromide to generate a concentration-response curve and determine the EC₅₀ value.

In Vivo Microdialysis for Acetylcholine Release

This protocol describes the use of in vivo microdialysis to measure acetylcholine levels in the brain of a freely moving animal following administration of acetylcholine bromide.[8]

1. Materials:

-

Animal Model: e.g., Rat.

-

Stereotaxic Apparatus.

-

Microdialysis Probe.

-

Perfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): Containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.

-

Fraction Collector.

-

Analytical System: HPLC with electrochemical detection or LC-MS/MS for acetylcholine quantification.

-

Acetylcholine Bromide for systemic or local administration.

2. Procedure:

-

Surgery: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer acetylcholine bromide (e.g., via intraperitoneal injection or through the microdialysis probe for local application).

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and plot the time course of the effect of acetylcholine bromide administration.

Experimental Workflows using Acetylcholine Bromide

Conclusion

Acetylcholine bromide (CAS 66-23-9) is an indispensable tool in neuroscience and pharmacology research. Its well-characterized physicochemical and pharmacological properties, coupled with its role as a potent cholinergic agonist, make it ideal for investigating the intricacies of the cholinergic system. The experimental protocols provided in this guide offer a framework for its application in studying receptor binding, physiological responses, and in vivo neurotransmission, thereby facilitating further advancements in drug development and the understanding of cholinergic-mediated processes.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. scite.ai [scite.ai]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacology of Acetylcholine Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (B1216132) (ACh) is a fundamental neurotransmitter in the central and peripheral nervous systems, playing a critical role in a vast array of physiological processes.[1][2] Acetylcholine bromide, as the bromide salt of this endogenous ligand, serves as a valuable research tool for investigating the cholinergic system.[3] This quaternary ammonium (B1175870) compound acts as a cholinergic agonist, mimicking the effects of acetylcholine at its receptors. Its stability and solubility make it a suitable compound for in vitro and in vivo experimental applications aimed at elucidating the function of nicotinic and muscarinic acetylcholine receptors and the development of novel therapeutics targeting these systems.

This technical guide provides a comprehensive overview of the pharmacology of acetylcholine bromide, with a focus on its mechanism of action, receptor interactions, and the experimental protocols used for its characterization.

Physicochemical Properties

Acetylcholine bromide is a white crystalline powder that is highly soluble in water.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆BrNO₂ | [4] |

| Molecular Weight | 226.11 g/mol | |

| CAS Number | 66-23-9 | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 143-146 °C | [4] |

| Solubility | Soluble in water | [4] |

Mechanism of Action: Interaction with Cholinergic Receptors

Acetylcholine bromide exerts its pharmacological effects by binding to and activating cholinergic receptors, which are broadly classified into two main types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][5]

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that, upon binding acetylcholine, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and an excitatory postsynaptic potential.[1][5] These receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. nAChRs are found at the neuromuscular junction, autonomic ganglia, and within the central nervous system.[5]

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged response compared to nAChRs.[1] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and intracellular signaling pathways.[6]

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, activating phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C.

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels.[6]

Quantitative Pharmacology

Receptor Binding Affinity

The following table summarizes the reported binding affinities (Kᵢ) of acetylcholine for various muscarinic and nicotinic receptor subtypes. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Conditions | Reference |

| Muscarinic M1 | Acetylcholine | ~30 (Kd) | Rat | [³H]acetylcholine binding | [7] |

| Muscarinic M2 | Acetylcholine | ~30 (Kd) | Rat | [³H]acetylcholine binding | [7] |

| Nicotinic α4β2 | Acetylcholine | 12.6 (IC₅₀) | Human | [³H]nicotine displacement | [8] |

Note: Data for acetylcholine is presented as a proxy for acetylcholine bromide.

Potency and Efficacy

The potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist describe its ability to produce a functional response. The following table provides examples of EC₅₀ values for acetylcholine at different receptor subtypes.

| Receptor Subtype | Response Measured | EC₅₀ (nM) | Species/System | Reference |

| Muscarinic M3 | Vasodilation | 537 | Human forearm vasculature | [9] |

| Nicotinic (muscle) | Channel opening | 106,000 (Kd) | Mouse | Single-channel recording |

| Muscarinic M1 | β-arrestin recruitment | 296,000 | - | BRET Assay |

| Muscarinic M1 | Gαq activation | 815 | - | BRET Assay |

Note: Data for acetylcholine is presented as a proxy for acetylcholine bromide. Efficacy (Eₘₐₓ) is generally considered to be 100% for the endogenous agonist, acetylcholine.

Pharmacokinetics (ADME)

As a quaternary ammonium compound, acetylcholine bromide is expected to have limited lipid solubility and therefore does not readily cross the blood-brain barrier.[1] The pharmacokinetics of quaternary ammonium compounds are characterized by:

-

Absorption: Poor oral absorption due to their charge and low lipid solubility.

-

Distribution: Primarily restricted to the peripheral nervous system.

-

Metabolism: Acetylcholine is rapidly hydrolyzed in the blood and tissues by acetylcholinesterase and butyrylcholinesterase into choline (B1196258) and acetate.[1][10]

-

Excretion: The elimination of quaternary ammonium compounds is generally through renal and biliary pathways.

Toxicology

Experimental Protocols

Synthesis of Acetylcholine Bromide

A common method for the synthesis of acetylcholine bromide involves the reaction of choline with acetyl bromide.

Materials:

-

Choline

-

Acetyl bromide

-

Anhydrous solvent (e.g., acetone)

Procedure:

-

Dissolve choline in an anhydrous solvent in a sealed reaction vessel.

-

Slowly add acetyl bromide to the solution while stirring, maintaining a controlled temperature.

-

Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 100°C in a sealed tube).[11]

-

Cool the reaction mixture to allow the acetylcholine bromide product to crystallize.

-

Collect the crystals by filtration and wash with a cold, anhydrous solvent.

-

Dry the product under vacuum to remove any residual solvent.

Caption: A general workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Flux

This protocol measures the ability of acetylcholine bromide to elicit an increase in intracellular calcium, a common downstream effect of M1, M3, and M5 muscarinic receptor activation, as well as the activation of certain nicotinic receptor subtypes.

Materials:

-

Cells expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Acetylcholine bromide.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Prepare serial dilutions of acetylcholine bromide.

-

Measure the baseline fluorescence of the cells.

-

Inject the different concentrations of acetylcholine bromide into the wells and immediately begin recording the change in fluorescence over time.

-

The peak fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the concentration of acetylcholine bromide to determine the EC₅₀ value.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Muscarinic M2/M4 Receptor Signaling Pathway

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Nicotinic Receptor Signaling

Caption: Nicotinic acetylcholine receptor signaling.

Conclusion

Acetylcholine bromide is an essential tool for the study of the cholinergic nervous system. Its action as a non-selective agonist at both nicotinic and muscarinic receptors allows for the broad investigation of cholinergic signaling. This guide has provided a detailed overview of its pharmacology, including its mechanism of action, receptor interactions, and key experimental protocols for its characterization. While specific quantitative data for the bromide salt is limited, the provided information for acetylcholine serves as a robust foundation for experimental design and data interpretation. Further research is warranted to delineate the precise pharmacological profile of acetylcholine bromide across the diverse array of cholinergic receptor subtypes.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholine chloride | AChR | Calcium Channel | TargetMol [targetmol.com]

- 9. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 11. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Foundational Physiological Effects of Acetylcholine Bromide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the fundamental physiological effects of acetylcholine (B1216132) bromide, a key neurotransmitter in the cholinergic system. It delves into its interactions with both nicotinic and muscarinic receptors, the subsequent signaling cascades, and the systemic physiological responses. This document is intended to serve as a foundational resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Acetylcholine (ACh) is a primary neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in a vast array of physiological processes.[1][2][3] As the first neurotransmitter to be discovered, its functions have been extensively studied, revealing its involvement in everything from muscle contraction to cognitive functions like memory and attention.[2][4] Acetylcholine bromide, as the bromide salt of acetylcholine, is a widely used compound in research to investigate the cholinergic system due to its role as a receptor agonist.[5]

Interaction with Cholinergic Receptors

Acetylcholine exerts its effects by binding to two main types of cholinergic receptors: nicotinic and muscarinic receptors.[6][7] These receptors are named after the alkaloids that were initially used to differentiate them: nicotine (B1678760) and muscarine.[6][7]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ionotropic receptors, meaning they are ligand-gated ion channels.[6][8] Upon binding of acetylcholine, nAChRs undergo a conformational change that opens a channel permeable to cations, primarily sodium (Na+) and calcium (Ca2+), leading to depolarization of the cell membrane and an excitatory response.[6][9] nAChRs are found at the neuromuscular junction, in autonomic ganglia, and in the central nervous system.[3][6] They are pentameric structures composed of various subunits, with the specific subunit composition determining the receptor's pharmacological properties.[10]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are metabotropic receptors that are coupled to G proteins.[7][11] The binding of acetylcholine to mAChRs activates intracellular signaling cascades through these G proteins, which can lead to either excitatory or inhibitory effects depending on the receptor subtype and the cell type.[11][12] There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed throughout the body, including the central nervous system, heart, smooth muscles, and glands.[2][7]

Signaling Pathways

The activation of nicotinic and muscarinic receptors by acetylcholine initiates distinct downstream signaling pathways.

The signaling pathway for nAChRs is direct and rapid, characteristic of ionotropic receptors.

Muscarinic receptor signaling is more complex and involves second messenger systems. The M1, M3, and M5 subtypes are typically coupled to Gq proteins, while M2 and M4 subtypes are coupled to Gi proteins.[13]

M1, M3, M5 (Gq-coupled) Pathway:

M2, M4 (Gi-coupled) Pathway:

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 9. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 12. Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors | Environmental Medicine | ATSDR [archive.cdc.gov]

- 13. derangedphysiology.com [derangedphysiology.com]

Methodological & Application

Application Notes and Protocols for Acetylcholine Bromide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing acetylcholine (B1216132) bromide, a key neurotransmitter, in fundamental neuroscience research techniques. Acetylcholine bromide acts as an agonist at both nicotinic and muscarinic acetylcholine receptors, playing a crucial role in neuronal signaling, muscle contraction, and cognitive functions.[1][2][3] The following protocols are designed to guide researchers in studying the effects of acetylcholine bromide on neuronal activity and receptor binding.

Data Presentation: Quantitative Insights into Acetylcholine Bromide's Actions

The following tables summarize key quantitative data related to the activity of acetylcholine and its analogs at cholinergic receptors. This information is critical for designing and interpreting experiments.

Table 1: Receptor Binding Affinities and Potencies of Acetylcholine and Related Compounds

| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| Acetylcholine | Muscarinic M1 | Radioligand Binding | 5800 | 134.9 | - | [4] |

| Acetylcholine | Muscarinic M3 | Functional Assay | - | - | 18.5 | [5] |

| Acetylcholine | Muscarinic M4 | Functional Assay | - | - | 0.2 | [5] |

| Methacholine | Muscarinic (forearm vasculature) | In vivo vasodilation | - | - | 52 | [6] |

| Acetylcholine | Muscarinic (forearm vasculature) | In vivo vasodilation | - | - | 537 | [6] |

| Carbachol | Muscarinic M1 | Functional Assay | - | - | 3000 | [7] |

| Acetylcholine | Nicotinic (α4β2) | Electrophysiology | - | - | 60000 | [8] |

| Nicotine | Nicotinic (α4β2) | Electrophysiology | - | - | - | [9] |

| Cytisine | Nicotinic (α4β2) | Electrophysiology | - | - | - | [9] |

| Atropine (B194438) | Muscarinic M1 | Radioligand Binding | - | 48 | - | [7] |

| Ethylatropine bromide | Muscarinic M1 | Functional Assay | - | 157 | - | [7] |

| Methylatropine bromide | Muscarinic M1 | Functional Assay | - | 6 | - | [7] |

Table 2: Electrophysiological Effects of Acetylcholine on Neuronal Ion Channels

| Cell Type | ACh Concentration | Effect | Ion Channel(s) Affected | Reference |

| Frog Motor Nerve Terminal | 100-600 µM | Prolonged Na⁺ current, increased K⁺ current | Voltage-gated Na⁺ and K⁺ channels | [10] |

| Frog Motor Nerve Terminal | ≥ 700 µM | Depression of all outward currents | Voltage-gated K⁺ channels | [10] |

| Clonal BC3H1 cells | > 300 µM | Reduction in mean single-channel current | Nicotinic ACh Receptor Channels | [4] |

| Layer 2/3 SOM neurons (V1) | 1 µM - 10 mM | Robust firing | Nicotinic and Muscarinic Receptors | [11] |

| Layer 2/3 VIP and L1 neurons (V1) | 100 µM | Depolarization | Nicotinic and Muscarinic Receptors | [11] |

| Layer 2/3 VIP and L1 neurons (V1) | 10 mM | Firing | Nicotinic and Muscarinic Receptors | [11] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol details a competitive binding assay to determine the affinity of acetylcholine bromide for muscarinic acetylcholine receptors using a radiolabeled antagonist.

Materials:

-

Cell Membranes: Prepared from cells expressing the muscarinic receptor subtype of interest.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[12]

-

Competitor: Acetylcholine bromide.

-

Non-specific binding control: Atropine (a high-affinity muscarinic antagonist).[12]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[13]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of acetylcholine bromide in the assay buffer. Create a serial dilution to cover a wide concentration range for the competition curve.

-

Prepare a stock solution of atropine for determining non-specific binding (e.g., 10 µM).

-

Dilute the [³H]-NMS in the assay buffer to a working concentration (typically at or below its Kd value).[14]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in order:

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

-

-

Harvesting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.

-

Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[13]

-

-

Scintillation Counting:

-

Dry the filter plate for 30 minutes at 50°C.[13]

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the acetylcholine bromide concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

-

Calcium Imaging with Fura-2 AM in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium concentration in response to acetylcholine bromide application using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured neurons on glass coverslips.

-

Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).[10]

-

Recording Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4).[15]

-

Pluronic F-127 (optional, to aid dye loading).[15]

-

Probenecid (optional, to prevent dye extrusion).[15]

-

Acetylcholine bromide stock solution.

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Dye Loading:

-

Prepare a loading solution by diluting the Fura-2 AM stock solution in recording buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization.[15]

-

Incubate the cultured neurons in the loading solution for 30-60 minutes at 37°C in the dark.[10][15]

-

Wash the cells with fresh recording buffer for at least 30 minutes to allow for de-esterification of the dye.[10]

-

-

Imaging Setup:

-

Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber perfused with recording buffer.

-

Identify a field of view with healthy-looking neurons.

-

-

Baseline Recording:

-

Acquire a stable baseline of fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Stimulation with Acetylcholine Bromide:

-

Apply acetylcholine bromide to the imaging chamber at the desired concentration(s) by adding it to the perfusion buffer.

-

Continue to record the F340/F380 ratio to observe changes in intracellular calcium levels.

-

-

Data Analysis:

-

Calculate the change in the F340/F380 ratio over time.

-

The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration is performed.[10]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording changes in membrane potential and ionic currents in response to acetylcholine bromide application in single neurons.

Materials:

-

Brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution.

-

Intracellular solution for the patch pipette (e.g., K-gluconate based).

-

Acetylcholine bromide stock solution.

-

Patch-clamp rig including microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Preparation:

-

Prepare brain slices or have cultured neurons ready for recording.

-

Continuously perfuse the recording chamber with oxygenated aCSF.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[15]

-

-

Obtaining a Recording:

-

Under visual guidance, approach a neuron with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Recording Modes:

-

Current-Clamp: Record the resting membrane potential and any changes (depolarization or hyperpolarization) upon application of acetylcholine bromide. This mode also allows for the study of changes in action potential firing.

-

Voltage-Clamp: Hold the membrane potential at a specific voltage and record the ionic currents that flow across the membrane in response to acetylcholine bromide application. This allows for the characterization of specific ion channel activity.

-

-

Drug Application:

-

Apply acetylcholine bromide to the bath or locally to the recorded neuron using a perfusion system.

-

-

Data Analysis:

-

Analyze changes in membrane potential, firing frequency, and current amplitude and kinetics.

-

Signaling Pathways

Acetylcholine bromide exerts its effects by binding to and activating two main types of receptors: nicotinic and muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels.[16] Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and various intracellular signaling cascades.[16][17]

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs).[18] Upon acetylcholine binding, they activate intracellular signaling cascades through different G-protein subtypes (e.g., Gq/11 or Gi/o), leading to the modulation of second messenger systems and ion channel activity.[19][20]

References

- 1. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 3. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. The nicotinic acetylcholine receptors of zebrafish and an evaluation of pharmacological tools used for their study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moodle2.units.it [moodle2.units.it]

- 11. An acetylcholine-activated microcircuit drives temporal dynamics of cortical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. revvity.com [revvity.com]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

Application Notes and Protocols for Acetylcholine Bromide in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing acetylcholine (B1216132) (ACh) bromide in patch clamp electrophysiology studies. This document outlines the principles, protocols, and data presentation relevant to investigating the effects of acetylcholine on ion channels and cellular excitability.

Introduction to Acetylcholine in Electrophysiology

Acetylcholine is a primary neurotransmitter in the central and peripheral nervous systems, acting on two major classes of receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[1][2] Patch clamp electrophysiology is a powerful technique to study the function of these receptors and their downstream signaling pathways by directly measuring the ion currents they modulate.[3]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to allow the passage of cations, primarily Na⁺ and K⁺, and in some cases Ca²⁺.[4] This influx of positive ions leads to rapid depolarization of the cell membrane. nAChRs are crucial in neuromuscular transmission and various synaptic pathways in the brain.[1]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades.[2] These cascades can modulate the activity of various ion channels, leading to either excitatory or inhibitory effects depending on the receptor subtype and the coupled G-protein. For instance, M1, M3, and M5 receptors typically couple to Gq proteins, activating phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating K⁺ and Ca²⁺ channels.[2][5]

Acetylcholine bromide (C₇H₁₆BrNO₂) is a cholinergic agonist commonly used in in vitro studies due to its stability and solubility in aqueous solutions.[6][7]

Data Presentation: Quantitative Effects of Acetylcholine

The following tables summarize key quantitative data from patch clamp studies investigating the effects of acetylcholine on various cell types and receptor subtypes.

Table 1: Dose-Response Characteristics of Acetylcholine on Nicotinic Receptors

| Cell Type/Receptor Subtype | Agonist Concentration (µM) | Recorded Current (pA/nA) | EC₅₀ (µM) | Reference |

| Bovine Adrenal Chromaffin Cells | Not Specified | -38 pA to -1 nA at -60 mV | Not Specified | [8] |

| Rat Myoballs | < 0.3 (as trans-Bis-Q) | Not Specified | Not Specified | [9][10] |

| Neuro2a cells (α7 nAChR) | 3, 10, 30, 100 | Not Specified | Not Specified | [11] |

| Guinea Pig Ileum | 0.007 - 7 | Not Specified | 7.0 x 10⁻³ M | [12][13] |

Table 2: Pharmacological Profile of Nicotinic Receptor Antagonists

| Antagonist | Cell Type/Receptor | IC₅₀ (µM) | Holding Potential (mV) | Reference |

| Mecamylamine | Bovine Chromaffin Cells | 0.25 | -60 | [8] |

| Trimetaphan | Bovine Chromaffin Cells | 0.33 | -60 | [8] |

| (+)-Tubocurarine | Bovine Chromaffin Cells | 0.63 | -60 | [8] |

| Hexamethonium | Bovine Chromaffin Cells | 2.2 | -60 | [8] |

Table 3: Effects of Acetylcholine on Muscarinic Receptors

| Cell Type/Receptor Subtype | Agonist Concentration (µM) | Effect on Ion Current | G-Protein Pathway | Reference |

| Rat Neostriatal Cholinergic Interneurons (M2/M4) | Dose-dependent | Reduction of N- and P-type Ca²⁺ currents | Gi/o | [14] |

| Thalamocortical Relay Neurons | 50 | Decrease in standing outward K⁺ current (ISO) | Gq/G11 | [15] |

| Frog Vestibular Hair Cells | 50 | Hyperpolarization (Cl⁻ dependent) | Not Specified | [16] |

Experimental Protocols

Preparation of Acetylcholine Bromide Stock and Working Solutions

Materials:

-

Sterile deionized or distilled water

-

External recording solution (e.g., artificial cerebrospinal fluid - aCSF)[17]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol for 100 mM Stock Solution:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as acetylcholine bromide can cause skin, eye, and respiratory irritation.[6][18][19] Handle the powder in a well-ventilated area or a fume hood.[6]

-

Weighing: Accurately weigh out 22.61 mg of acetylcholine bromide powder.

-

Dissolving: Dissolve the powder in 1 mL of sterile deionized or distilled water in a microcentrifuge tube.